molecular formula C16H19Cl2NO3S B2574109 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1215395-94-0

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2574109
CAS No.: 1215395-94-0
M. Wt: 376.29
InChI Key: OZRAASYITITNTO-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenoxy group, a pyridinylthio group, and a propanol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-chlorophenoxyethanol, which is then reacted with pyridin-2-ylthiol under specific conditions to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can be compared with similar compounds such as:

    1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-amine: Contains an amine group instead of an alcohol, leading to different chemical properties and applications.

    1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-thiol: Features a thiol group, which can undergo different reactions compared to the alcohol group.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethoxy]-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S.ClH/c17-13-4-6-15(7-5-13)21-10-9-20-11-14(19)12-22-16-3-1-2-8-18-16;/h1-8,14,19H,9-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRAASYITITNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(COCCOC2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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